molecular formula C15H16N2O B12906204 6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile CAS No. 650605-94-0

6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile

Cat. No.: B12906204
CAS No.: 650605-94-0
M. Wt: 240.30 g/mol
InChI Key: GWLOTZHZYRCAEA-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butyl group, a furan ring, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under suitable conditions.

    Substitution: The compound can participate in substitution reactions, especially at the nicotinonitrile core, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The furan ring and nitrile group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-2-methylnicotinonitrile: Lacks the tert-butyl group, which may affect its reactivity and interactions.

    6-(tert-Butyl)-2-methylnicotinonitrile: Lacks the furan ring, which may influence its chemical properties and applications.

Uniqueness

6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile is unique due to the combination of the tert-butyl group, furan ring, and nitrile group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

650605-94-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

6-tert-butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H16N2O/c1-10-12(9-16)11(13-6-5-7-18-13)8-14(17-10)15(2,3)4/h5-8H,1-4H3

InChI Key

GWLOTZHZYRCAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(C)(C)C)C2=CC=CO2)C#N

Origin of Product

United States

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